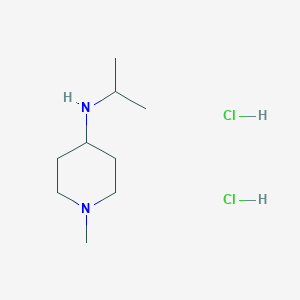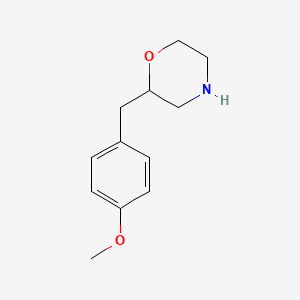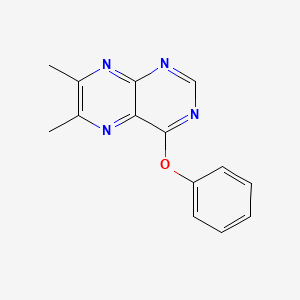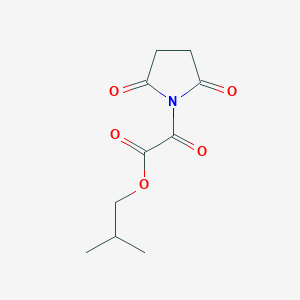
Isobutyl 2-(2,5-dioxopyrrolidin-1-YL)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrrolidinone ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate typically involves the reaction of isobutyl acetoacetate with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Aplicaciones Científicas De Investigación
Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate involves its ability to form stable covalent bonds with nucleophilic groups in biomolecules. This reactivity is primarily due to the presence of the ester and pyrrolidinone functionalities, which can undergo nucleophilic attack by amino or hydroxyl groups. This property makes it useful in bioconjugation and drug delivery applications .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Used in monoclonal antibody production.
Uniqueness
Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate is unique due to its specific ester and pyrrolidinone structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and stable conjugates .
Propiedades
Número CAS |
1374651-46-3 |
|---|---|
Fórmula molecular |
C10H13NO5 |
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
2-methylpropyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate |
InChI |
InChI=1S/C10H13NO5/c1-6(2)5-16-10(15)9(14)11-7(12)3-4-8(11)13/h6H,3-5H2,1-2H3 |
Clave InChI |
LSFOPTHMGPUVOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C(=O)N1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


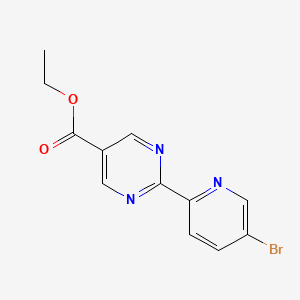
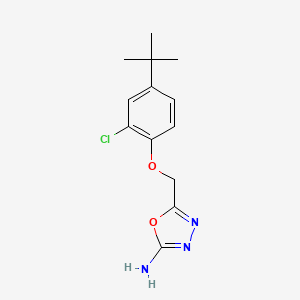
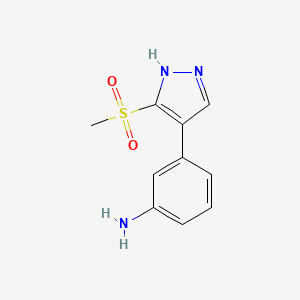
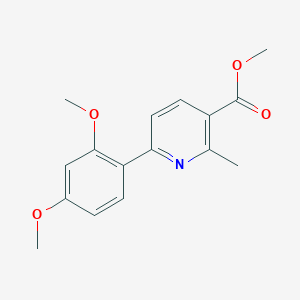
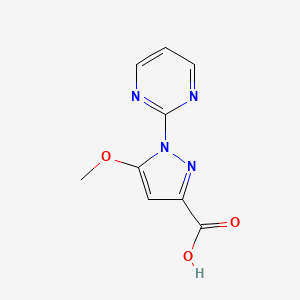
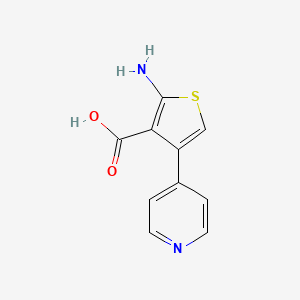
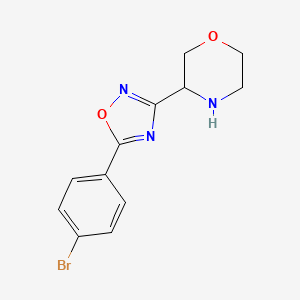
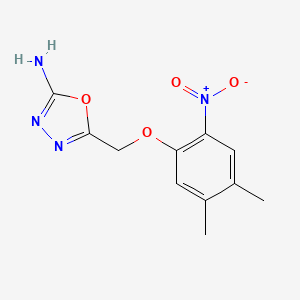

![4-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056661.png)
